Flibanserin N-Oxide
Description
Properties
Molecular Formula |
C₂₀H₂₁F₃N₄O₂ |
|---|---|
Molecular Weight |
406.4 |
Synonyms |
1-(2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine 1-Oxide |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Flibanserin N-Oxide is primarily studied for its role in pharmacokinetic evaluations of Flibanserin. Understanding its formation and concentration in biological fluids is crucial for assessing drug metabolism and potential interactions with other substances. Key findings include:
- Metabolism Pathway : Flibanserin undergoes oxidative processes to form various metabolites, including this compound. This transformation can be detected in biological samples such as urine and feces .
- Impact on Dosing Regimens : The presence of this compound can influence dosing strategies and safety evaluations for patients using Flibanserin, particularly in populations with varying metabolic capabilities .
Toxicological Implications
Research has indicated that certain metabolites of Flibanserin, including the N-Oxide form, may exhibit genotoxic properties or act as reactive metabolites. This raises concerns regarding their safety profiles when assessing long-term use or potential adulteration in dietary supplements .
- Genotoxicity Studies : Some studies have reported that N-oxide metabolites could be classified as genotoxic impurities based on their structural characteristics within the piperazine ring .
- Analytical Techniques : Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to identify and characterize these metabolites in biological samples, enhancing our understanding of their toxicological potential .
Analytical Chemistry Applications
This compound's identification has significant implications for analytical chemistry, particularly in drug testing and quality control:
- Detection Methods : High-performance liquid chromatography (HPLC) and LC-MS are commonly used to detect Flibanserin and its metabolites. These methods allow for precise quantification and characterization of the compound in various matrices, including human plasma and urine .
| Method | Application | Key Features |
|---|---|---|
| LC-MS | Metabolite profiling | High sensitivity and specificity |
| HPLC | Drug formulation analysis | Validation for pharmaceutical quality control |
| UHPLC-Q-TOF-MS/MS | Comprehensive metabolite characterization | Detailed structural elucidation |
Case Studies
Several studies have highlighted the significance of this compound in understanding drug interactions and metabolic pathways:
- Stress Degradation Study : A study identified the N-Oxide metabolite through stress degradation experiments using rat models. This research provided insights into the oxidative potential of Flibanserin during metabolism .
- Clinical Trials Analysis : Analysis from clinical trials indicated that while Flibanserin demonstrated modest efficacy in increasing satisfying sexual encounters, its metabolites' profiles were crucial for understanding adverse effects associated with its use .
- Toxicokinetic Evaluations : Research focusing on toxicokinetics emphasized the importance of monitoring both Flibanserin and its N-Oxide metabolite to assess safety during therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar N-Oxide Compounds
N-Oxide derivatives are common metabolites of nitrogen-containing drugs, often altering pharmacokinetics (PK) or pharmacodynamics (PD). Below is a comparative analysis of Flibanserin N-Oxide with structurally or functionally related compounds:
Blonanserin N-Oxide
- Structure : Blonanserin N-Oxide shares a piperazinyl group modified by an N-oxide, similar to this compound. However, its core structure is a cycloocta[b]pyridine ring instead of a benzimidazolone (Figure 1).
- Function : Blonanserin (parent drug) is an antipsychotic targeting dopamine D₂ and serotonin 5-HT2A receptors. Its N-Oxide metabolite is pharmacologically inactive, highlighting a common trend where N-oxidation reduces CNS activity .
- Molecular Weight : 383.5 g/mol (vs. 430.48 g/mol for this compound) .
Sorafenib N-Oxide
- Structure : Sorafenib N-Oxide retains the diarylurea backbone of the parent drug but includes an N-oxide on its pyridine ring.
- Pharmacokinetics :
- In rat studies, Sorafenib N-Oxide exhibited 49.5% higher brain Cmax and 77.8% higher brain AUC compared to Sorafenib when co-administered with paracetamol, suggesting enhanced blood-brain barrier penetration (Table 1) .
- Plasma AUC increased by 68.5% for Sorafenib N-Oxide under the same conditions, indicating altered systemic exposure .
- Activity : Unlike this compound, Sorafenib N-Oxide retains partial kinase-inhibitory activity, though reduced compared to Sorafenib .
Table 1: Pharmacokinetic Comparison of Sorafenib and Sorafenib N-Oxide in Rats
| Parameter | Sorafenib (IISR Group) | Sorafenib N-Oxide (ISR+PA Group) |
|---|---|---|
| Plasma AUC (µg·h/mL) | 32.1 | 54.1 (+68.5%) |
| Brain Cmax (µg/mL) | 2.13 | 3.41 (+49.5%) |
| Brain AUC (µg·h/mL) | 43.2 | 76.8 (+77.8%) |
General Trends in N-Oxide Metabolites
- Lipophilicity : N-Oxidation typically reduces lipophilicity, impacting tissue distribution. For example, Sorafenib N-Oxide’s brain penetration increased due to transporter interactions rather than lipophilicity .
- Activity: Most N-Oxides (e.g., Blonanserin N-Oxide) are inactive, but exceptions exist (e.g., Sorafenib N-Oxide). This compound’s activity is unknown but likely minimal, as Flibanserin’s primary metabolites (6-hydroxy-sulfates) are inactive .
Metabolism and Elimination
- Flibanserin is metabolized by CYP3A4 and CYP2C19 into ≥35 metabolites, including this compound. However, the N-Oxide constitutes a minor pathway, with major metabolites being sulfated derivatives .
- Half-Life : Flibanserin has a terminal half-life of ~11 hours, but data for this compound are unavailable .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Flibanserin N-Oxide to ensure structural fidelity and purity?
- Methodological Answer : Synthesis should follow protocols validated for structurally similar compounds like Flibanserin, which involves multi-step organic reactions (e.g., piperazine derivatization and nitroxide formation). Characterization requires techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification . For novel derivatives, X-ray crystallography may be employed to resolve stereochemical ambiguities .
Q. How can researchers quantify this compound in biological matrices while minimizing interference from degradation products?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with isocratic elution and UV detection is widely used. Method validation should adhere to ICH guidelines, including specificity testing against degradation products (e.g., acid/oxidative byproducts), linearity (1–50 µg/mL), and precision (RSD <2%). For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity and selectivity .
Q. What stability-indicating assays are critical for evaluating this compound under stress conditions?
- Methodological Answer : Forced degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and thermal conditions (40–60°C) are essential. Monitor degradation kinetics using HPLC with photodiode array detection to identify impurities. Stability protocols should include accelerated aging (40°C/75% RH) and real-time storage (25°C) to establish shelf-life .
Q. How can receptor binding assays determine the pharmacological profile of this compound?
- Methodological Answer : Radioligand displacement assays using 5-HT1A and 5-HT2A receptors (from transfected cell lines) quantify agonist/antagonist activity. Dose-response curves (0.1–100 µM) and IC₅₀ values should be compared to Flibanserin. Validate specificity via receptor knockout models or selective antagonists (e.g., WAY 100635 for 5-HT1A) .
Advanced Research Questions
Q. What mechanistic approaches are used to study the neuroprotective effects of this compound in retinal degeneration models?
- Methodological Answer : Intraperitoneal administration in light-induced retinopathy models (e.g., mice) at 6–15 mg/kg. Assess retinal structure via optical coherence tomography (OCT) and function via electroretinography (ERG). Mechanistic validation includes gene expression profiling (RNA-seq) for oxidative stress pathways (e.g., SOD1, NRF2) and mitochondrial dysfunction markers. Use 5-HT1A knockout mice to confirm receptor-specific effects .
Q. How can in vivo models address discrepancies in preclinical efficacy data for this compound?
- Methodological Answer : Employ multiple animal models (e.g., MPTP-lesioned primates for Parkinsonian dyskinesia, rodent intracranial self-stimulation for abuse potential). Standardize dosing regimens (acute vs. chronic) and control for sex differences (e.g., mixed-factor ANOVA). Replicate conflicting findings (e.g., inconsistent efficacy in hypoactive sexual desire disorder trials) using blinded, randomized studies with placebo controls .
Q. What statistical frameworks are recommended to analyze contradictory data in dose-response studies?
- Methodological Answer : Use repeated-measures two-way ANOVA with Holm-Sidak post-hoc tests to compare dose/time effects. Normalize data to baseline (e.g., % maximum control rate) to account for inter-subject variability. For gene expression or proteomic data, apply false discovery rate (FDR) corrections to mitigate Type I errors .
Q. How can transcriptomic and proteomic analyses elucidate this compound’s impact on oxidative stress pathways?
- Methodological Answer : Combine RNA sequencing (RNA-seq) with targeted proteomics (e.g., LC-MS/MS) to quantify mitochondrial proteins (e.g., cytochrome c, Bcl-2). Pathway enrichment tools (e.g., DAVID, GSEA) identify upregulated genes (e.g., NRF2, GPX4). Validate findings using siRNA knockdown or CRISPR-edited cell lines .
Notes on Data Contradiction and Reproducibility
- Handling Inconsistent Efficacy Data : Preclinical studies of Flibanserin in dyskinesia models showed promise, but clinical trials for sexual dysfunction failed due to variable endpoints. Researchers should align preclinical outcome measures (e.g., rotational behavior in Parkinsonian models) with clinical scales (e.g., UPDRS) .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data (e.g., frequency-rate curves for ICSS experiments) in supplementary materials to enable meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
